molecular formula C20H22N4O B2759817 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 866010-70-0

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2759817
CAS No.: 866010-70-0
M. Wt: 334.423
InChI Key: GCTRMRSOTGJIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinazolinone, a class of organic compounds known for their diverse range of biological activities . The compound has a molecular weight of 330.38 .


Synthesis Analysis

The synthesis of similar compounds often involves reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine . This process is often carried out with reducing agents such as sodium cyanoborohydride .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activity . This suggests that the compound may interact with biological targets in a way that disrupts the growth or function of certain microorganisms .

Scientific Research Applications

Antioxidant Activities and Glucosidase Inhibitors

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one, as part of the benzimidazole derivatives, has been explored for its potential in vitro antioxidant activities and as glucosidase inhibitors. A study found that derivatives synthesized from similar compounds showed high scavenging activity in various antioxidant assays, including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays. Additionally, some compounds exhibited glucosidase inhibitory potential superior to the standard acarbose, indicating a promising avenue for diabetes treatment research (Özil, Baltaş, & Parlak, 2018).

DNA Methyltransferase 3A Inhibition

Chemical modifications on BIX-01294, a molecule structurally related to this compound, resulted in derivatives that lost inhibition of G9a histone methyltransferase but gained selective anti-DNA methyltransferase 3A activity. This selective inhibition suggests potential therapeutic applications in treating diseases associated with DNA methylation, such as certain cancers (Rotili et al., 2014).

Antibacterial and Pharmacological Properties

Another study on temafloxacin hydrochloride, a compound with a similar piperazinyl structure, highlighted its potent antibacterial properties against a broad spectrum of microbes. While the study primarily focused on the antibacterial activities, it also noted pharmacological profiles that could inform further research into related compounds for antimicrobial and possibly other therapeutic applications (Chu et al., 1991).

Tubulin Polymerization Inhibition

Research into indenopyrazoles, which share structural motifs with this compound, identified compounds with promising antiproliferative activity against human cancer cells, attributed to tubulin polymerization inhibition. This mechanism disrupts microtubule formation, crucial for cell division, signifying a potential cancer therapy pathway (Minegishi et al., 2015).

Anticonvulsant Agents

A study on new 3,4-dihydroisoquinolin derivatives containing heterocycles showed significant anticonvulsant activity in experimental epilepsy models. The findings suggest the potential of compounds within the this compound family for developing new anticonvulsant therapies (Zhang, Shen, Jin, & Quan, 2016).

Future Directions

Given the biological activity of similar compounds, future research could explore the potential of this compound as a therapeutic agent. This could involve further studies on its mechanism of action, as well as investigations into its safety and efficacy in biological models .

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20-17-8-4-5-9-18(17)21-19(22-20)15-24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTRMRSOTGJIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.